molecular formula C18H27N5O2 B7546480 N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide

N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide

Cat. No.: B7546480
M. Wt: 345.4 g/mol
InChI Key: UVIIDDRNWMWIQU-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[45]dec-2-en-8-yl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the pyridin-2-yl group via a nucleophilic substitution reaction. The final step often involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the pyridin-2-yl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridin-2-yl ring or the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-methyl-2-[3-(quinolin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide
  • N-butyl-N-methyl-2-[3-(isoquinolin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide

Uniqueness

N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide is unique due to its specific spirocyclic structure and the presence of the pyridin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butyl-N-methyl-2-(3-pyridin-2-yl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-3-4-11-22(2)16(24)14-23-12-8-18(9-13-23)20-17(21-25-18)15-7-5-6-10-19-15/h5-7,10H,3-4,8-9,11-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIDDRNWMWIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1CCC2(CC1)N=C(NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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